2,4-Dichloro-6-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol
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Overview
Description
2,4-Dichloro-6-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is a complex organic compound with the molecular formula C20H13Cl3N2O2S and a molecular weight of 451.762 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol involves multiple steps, including the formation of the pyrazolo[1,5-c][1,3]benzoxazine core and subsequent functionalization with chloro and thienyl groups. Specific reaction conditions and reagents are often tailored to optimize yield and purity .
Industrial Production Methods
standard organic synthesis techniques, including purification and characterization steps, are employed to ensure the compound’s quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups .
Scientific Research Applications
2,4-Dichloro-6-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2,4-Dichloro-6-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A simpler compound with similar chlorinated phenol structure.
Thiazoles: Compounds with a thienyl group that exhibit diverse biological activities.
Uniqueness
What sets 2,4-Dichloro-6-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol apart is its complex structure, which combines multiple functional groups and heterocycles, making it a valuable compound for advanced research .
Properties
Molecular Formula |
C20H13Cl3N2O2S |
---|---|
Molecular Weight |
451.8 g/mol |
IUPAC Name |
2,4-dichloro-6-(9-chloro-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol |
InChI |
InChI=1S/C20H13Cl3N2O2S/c21-10-3-4-17-12(6-10)16-9-15(18-2-1-5-28-18)24-25(16)20(27-17)13-7-11(22)8-14(23)19(13)26/h1-8,16,20,26H,9H2 |
InChI Key |
OZLCZIAAFKXVTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=CS4)C5=C(C(=CC(=C5)Cl)Cl)O |
Origin of Product |
United States |
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